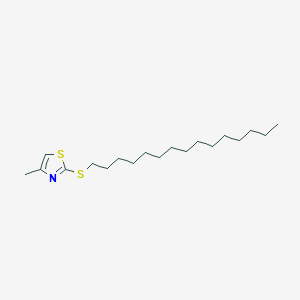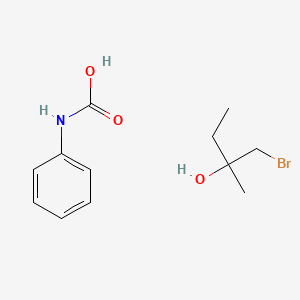
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid is an organic compound with the molecular formula C12H18BrNO3. It is a derivative of butanol and phenylcarbamic acid, characterized by the presence of a bromine atom and a phenylcarbamate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid can be synthesized through a multi-step processThe bromination is typically carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and purity. The phenylcarbamate group can be introduced using phenyl isocyanate or similar reagents under conditions that favor carbamate formation .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to remove the bromine atom or to convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of 2-methylbutan-2-ol or its derivatives.
Oxidation: Formation of 2-methylbutan-2-one or 2-methylbutanoic acid.
Reduction: Formation of 2-methylbutan-2-amine or dehalogenated products.
Scientific Research Applications
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-bromo-2-methylbutan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The bromine atom and the phenylcarbamate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds . Additionally, the phenylcarbamate group can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylbutane: Similar in structure but lacks the phenylcarbamate group.
2-Methylbutan-2-ol: Similar alcohol structure but without the bromine atom and phenylcarbamate group.
Phenylcarbamic acid: Contains the phenylcarbamate group but lacks the butanol moiety.
Uniqueness
1-Bromo-2-methylbutan-2-ol;phenylcarbamic acid is unique due to the presence of both the bromine atom and the phenylcarbamate group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
88476-26-0 |
|---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
1-bromo-2-methylbutan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C7H7NO2.C5H11BrO/c9-7(10)8-6-4-2-1-3-5-6;1-3-5(2,7)4-6/h1-5,8H,(H,9,10);7H,3-4H2,1-2H3 |
InChI Key |
PTIDALDMCHAJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


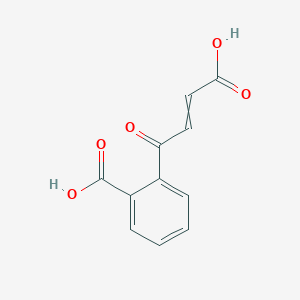
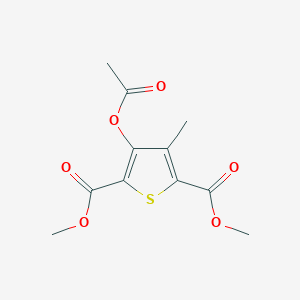
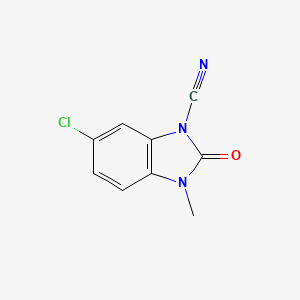
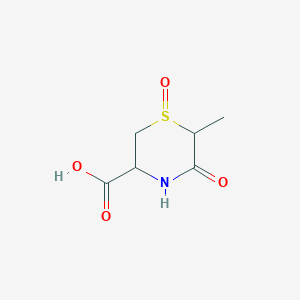
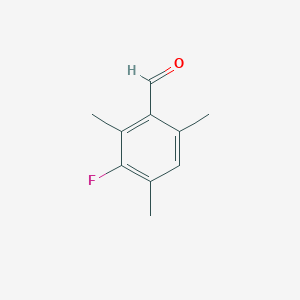
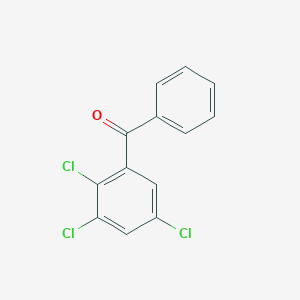
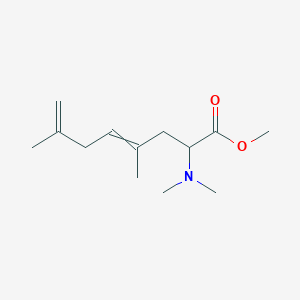
![17-[2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]androst-5-en-3-yl acetate](/img/structure/B14387776.png)
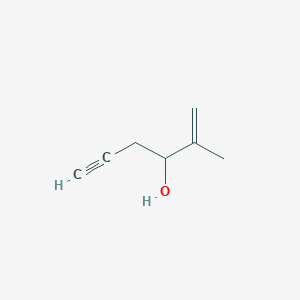
![Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14387797.png)

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
